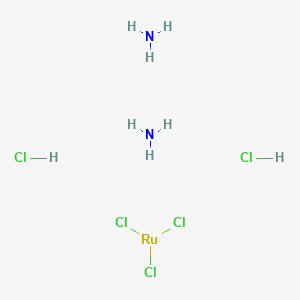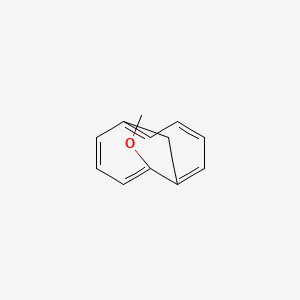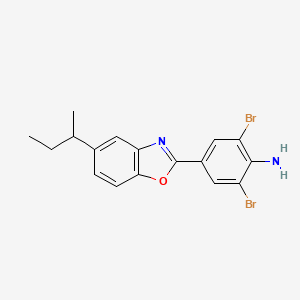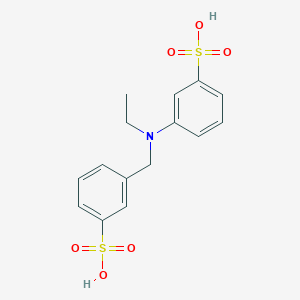
3-(N-Ethyl-N-(3-sulfobenzyl)amino)benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N-Ethyl-N-(3-sulfobenzyl)amino)benzenesulfonic acid is a useful research compound. Its molecular formula is C15H17NO6S2 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Análisis De Reacciones Químicas
3-(N-Ethyl-N-(3-sulfobenzyl)amino)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable reagents and catalysts[][1].
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(N-Ethyl-N-(3-sulfobenzyl)amino)benzenesulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic dyes, including fluorescent dyes and labeling reagents[][1].
Biology: The compound can be incorporated into biological macromolecules for use as a biological marker and probe in immunohistochemistry and molecular biology experiments[][1].
Medicine: It is used in the development of novel sulfonamide derivatives, which are investigated as potential inhibitors of enzymes like histone deacetylase (HDAC) for cancer treatment[][1].
Industry: The compound is used in the production of photosensitizers for photography, printing, and optoelectronics[][1].
Comparación Con Compuestos Similares
3-(N-Ethyl-N-(3-sulfobenzyl)amino)benzenesulfonic acid can be compared with other similar compounds, such as:
N-Ethyl-N-benzylaniline-3’-sulfonic acid: This compound has similar structural features but differs in its specific applications and reactivity[][1].
3-((Ethyl(phenyl)amino)methyl)benzenesulfonic acid: Another structurally related compound with distinct properties and uses[][1].
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique reactivity and applications in various fields.
Propiedades
Número CAS |
6375-04-8 |
|---|---|
Fórmula molecular |
C15H17NO6S2 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
3-[(N-ethyl-3-sulfoanilino)methyl]benzenesulfonic acid |
InChI |
InChI=1S/C15H17NO6S2/c1-2-16(13-6-4-8-15(10-13)24(20,21)22)11-12-5-3-7-14(9-12)23(17,18)19/h3-10H,2,11H2,1H3,(H,17,18,19)(H,20,21,22) |
Clave InChI |
UXAHNCGFDXFNPH-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC(=CC=C2)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


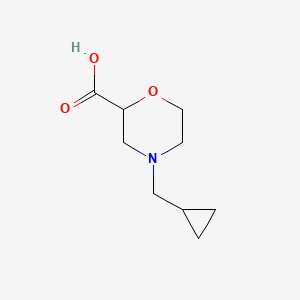
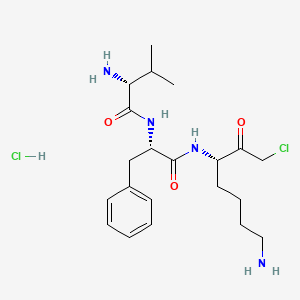
![2h-1,6-Methanofuro[2,3-d]pyrimidine](/img/structure/B13792974.png)
![Phosphonic acid, [chloro(dimethylamino)methyl]-](/img/structure/B13792977.png)
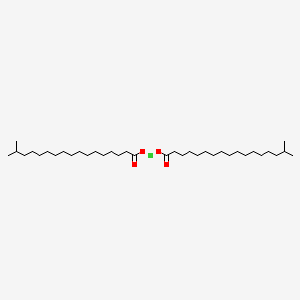
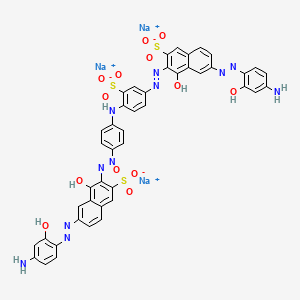
![2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide](/img/structure/B13792997.png)
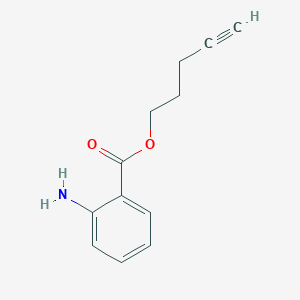
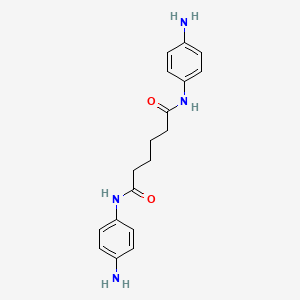
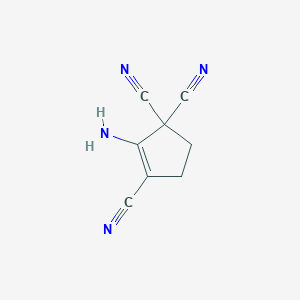
![3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-](/img/structure/B13793012.png)
